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Compound of Interest

Compound Name: Pyridine hydrobromide

Cat. No.: B092131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for pyridine
hydrobromide, a salt formed by the protonation of pyridine with hydrobromic acid. The

formation of the pyridinium cation significantly influences the electronic environment of the

molecule, resulting in characteristic shifts in its nuclear magnetic resonance (NMR) and infrared

(IR) spectra when compared to its neutral precursor, pyridine. This document presents a

detailed analysis of the ¹H NMR, ¹³C NMR, and FT-IR spectra of pyridine hydrobromide,

including tabulated data and experimental protocols to aid in the characterization and analysis

of this compound.

Comparative Spectroscopic Data: Pyridine vs.
Pyridine Hydrobromide
The protonation of the nitrogen atom in the pyridine ring to form the pyridinium ion leads to a

general deshielding of the ring protons and carbons. This effect is clearly observable in the

downfield shifts of the corresponding signals in both ¹H and ¹³C NMR spectra. In the infrared

spectrum, the formation of the N-H bond and the change in the ring's vibrational modes give

rise to new, characteristic absorption bands.

¹H NMR Data Summary
The ¹H NMR spectrum of pyridine hydrobromide in DMSO-d₆ shows a downfield shift for all

protons compared to neutral pyridine in the same solvent. The protons ortho to the nitrogen (H-
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2/H-6) are the most deshielded due to the inductive effect and the positive charge on the

nitrogen atom.

Compound Solvent
H-2, H-6 (δ,
ppm)

H-4 (δ, ppm)
H-3, H-5 (δ,
ppm)

Pyridine DMSO-d₆ 8.59 7.75 7.38

Pyridine

Hydrobromide
DMSO-d₆ ~8.8-9.3 ~8.6 ~8.1-8.2

Note: The chemical shift for the N-H proton in pyridine hydrobromide is typically observed as

a broad singlet and its position can be highly variable depending on concentration and

temperature.

¹³C NMR Data Summary
Similar to the proton signals, the carbon signals in the ¹³C NMR spectrum of pyridine
hydrobromide are shifted downfield relative to pyridine. The C-2/C-6 and C-4 carbons

experience the most significant deshielding.

Compound Solvent
C-2, C-6 (δ,
ppm)

C-4 (δ, ppm)
C-3, C-5 (δ,
ppm)

Pyridine DMSO-d₆ 150.4 135.9 123.9

Pyridine

Hydrobromide
DMSO-d₆ ~145.4 ~144.5 ~128.1

FT-IR Data Summary
The FT-IR spectrum of pyridine hydrobromide shows characteristic bands that are absent in

the spectrum of pyridine. The most notable of these is the N-H stretching vibration. The ring

vibrations are also shifted upon protonation.
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Compound Sample Prep
N-H Stretch
(cm⁻¹)

C-H Aromatic
Stretch (cm⁻¹)

Ring
Vibrations
(cm⁻¹)

Pyridine Liquid Film - 3100-3000
~1583, 1482,

1439

Pyridine

Hydrobromide
KBr Pellet

~3250-2800

(broad)
~3150-3000

~1630, 1530,

1480 (shifts from

pyridine)[1]

Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectroscopic data for

pyridine hydrobromide.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of pyridine hydrobromide.

Materials:

Pyridine hydrobromide

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes

Volumetric flasks and pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of pyridine hydrobromide.

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
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Transfer the solution to an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5

Hz for the residual solvent peak is desirable.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

Reference the spectrum to the residual DMSO peak at 2.50 ppm.[2]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds
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Number of scans: 1024 or more, depending on the sample concentration.

Reference the spectrum to the DMSO-d₆ solvent peak at 39.5 ppm.[3]

FT-IR Spectroscopy
Objective: To obtain a high-quality infrared spectrum of solid pyridine hydrobromide.

Materials:

Pyridine hydrobromide

FT-IR grade potassium bromide (KBr), dried

Agate mortar and pestle

KBr pellet press kit

FT-IR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Place approximately 1-2 mg of pyridine hydrobromide and 100-200 mg of dry KBr

powder into an agate mortar.

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The

particle size should be small to minimize scattering of the infrared radiation.

Transfer the powder to the KBr pellet die.

Press the powder under vacuum using a hydraulic press (typically 8-10 tons of pressure)

for several minutes to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Logical Relationships in Spectroscopic Analysis
The different spectroscopic techniques provide complementary information about the structure

and bonding within the pyridine hydrobromide molecule. The following diagram illustrates the

logical workflow and the information derived from each technique.
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Click to download full resolution via product page

Spectroscopic workflow for pyridine hydrobromide.

This diagram illustrates how the three spectroscopic techniques—¹H NMR, ¹³C NMR, and FT-

IR—are applied to a sample of pyridine hydrobromide to yield distinct but complementary

data. The information on proton environments, the carbon skeleton, and functional groups is

then integrated to confirm the overall molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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